(S)-(-)-2-Methylbutylamine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

Potential Applications

Asymmetric Synthesis

Due to its chirality, (S)-2-Methylbutylamine can be used as a chiral auxiliary or resolving agent in asymmetric synthesis. Chiral auxiliaries are temporary attachments to a molecule that influence the formation of new stereocenters during a reaction, leading to the desired enantiomer (mirror image) of the product. Resolving agents help separate racemic mixtures (containing equal amounts of both enantiomers) into their individual enantiopure forms [].

Medicinal Chemistry

The amine functionality and the chiral center of (S)-2-Methylbutylamine make it a potential building block for the synthesis of chiral drugs. Researchers might explore its use in developing new medications with improved efficacy or reduced side effects compared to racemic mixtures [].

Material Science

(S)-2-Methylbutylamine could be used in the design of chiral materials with specific properties. For instance, it might be incorporated into polymers or gels to create materials with unique optical or electronic properties [].

(S)-(-)-2-Methylbutylamine has the molecular formula C₅H₁₃N and a molecular weight of approximately 87.16 g/mol. The compound contains 5 carbon atoms, 13 hydrogen atoms, and 1 nitrogen atom, making it an aliphatic amine. It is fully miscible in water and is characterized by its air sensitivity, requiring storage under inert gas to prevent degradation .

(S)-2-Methylbutylamine is likely to exhibit similar hazards as other primary amines.

- Flammability: Expected to be flammable; specific flammability data not available.

- Toxicity: Limited data available. Handle with care and consult a safety data sheet (SDS) before handling.

- Reactivity: Air sensitive; may react with oxidizing agents.

- Nucleophilic Substitution Reactions: The nitrogen atom can act as a nucleophile, allowing for substitutions with alkyl halides or acyl chlorides.

- Acylation: It can be acylated to form amides, which are important intermediates in organic synthesis.

- Anodic Oxidation: This method has been used to synthesize derivatives of (S)-(-)-2-Methylbutylamine in multi-step reactions .

Several methods exist for synthesizing (S)-(-)-2-Methylbutylamine:

(S)-(-)-2-Methylbutylamine serves as an important intermediate in organic synthesis and pharmaceutical development. Its applications include:

- Pharmaceutical Intermediates: It is utilized in the synthesis of various pharmaceutical compounds.

- Organic Synthesis: It acts as a building block for more complex organic molecules .

(S)-(-)-2-Methylbutylamine shares structural similarities with several other amines. Below is a comparison highlighting its uniqueness:

| Compound Name | Molecular Formula | Molecular Weight | Unique Features |

|---|---|---|---|

| (R)-(+)-2-Methylbutylamine | C₅H₁₃N | 87.16 g/mol | Enantiomer of (S)-(-)-2-Methylbutylamine |

| 1-Amino-2-methylbutane | C₅H₁₃N | 87.16 g/mol | Linear structure; lacks chirality |

| 3-Methylbutan-1-amine | C₅H₁₃N | 87.16 g/mol | Different branching; non-chiral |

| 1-Butanamine | C₄H₉N | 73.11 g/mol | Fewer carbon atoms; less steric bulk |

The primary distinction of (S)-(-)-2-Methylbutylamine lies in its chirality, which imparts different chemical properties and biological activities compared to its non-chiral counterparts.

Structural Characteristics of C₅H₁₃N

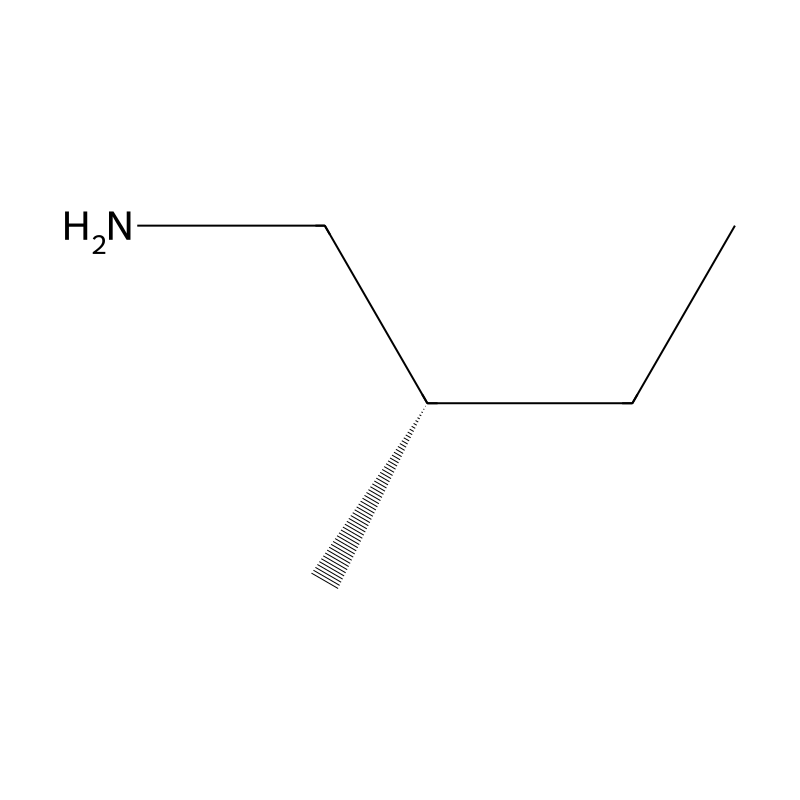

(S)-(-)-2-Methylbutylamine possesses the molecular formula C₅H₁₃N with a molecular weight of 87.16 g/mol [1] [2]. The compound features a primary amine functional group (-NH₂) attached to a branched five-carbon aliphatic chain. The structural framework consists of a butyl backbone with a methyl substituent at the second carbon position, creating the characteristic branched architecture. The SMILES notation CCC@HCN clearly demonstrates the stereochemical configuration, with the @ symbol indicating the S-configuration at the stereogenic center [3] [4].

The linear formula can be represented as C₂H₅CH(CH₃)CH₂NH₂, highlighting the arrangement of the ethyl group, methyl branch, and aminomethyl terminus [1]. The InChI key VJROPLWGFCORRM-YFKPBYRVSA-N provides a unique identifier for this specific stereoisomer, distinguishing it from its R-enantiomer and other constitutional isomers [3] [4].

Stereogenic Center at C-2 Position

The molecule contains a single stereogenic center located at the C-2 position, where the carbon atom is bonded to four different substituents: an ethyl group, a methyl group, a hydrogen atom, and a methylamine group [3]. According to the Cahn-Ingold-Prelog priority rules, the S-configuration is assigned based on the counterclockwise arrangement of substituents when viewed from the appropriate perspective [5] [6].

The stereogenic center significantly influences the compound's optical activity, as evidenced by its specific rotation value of [α]²⁰/D = -5.9° (neat) [1] [7]. This negative rotation indicates that the compound is levorotatory, rotating plane-polarized light in the counterclockwise direction [8] [9]. The magnitude of optical rotation provides important information about the stereochemical purity and can be used for enantiomeric excess determinations.

Conformational Analysis

The conformational behavior of (S)-(-)-2-Methylbutylamine involves rotation around the C-C single bonds, particularly the C1-C2 and C2-C3 bonds. The presence of the stereogenic center at C-2 creates conformational preferences that differ from those of the corresponding achiral compound. Steric interactions between the methyl branch and other substituents influence the preferred conformations [10] [11].

The molecule can adopt multiple staggered conformations around each rotatable bond, with the most stable conformations minimizing steric clashes between the bulky substituents. The aminomethyl group's orientation relative to the methyl and ethyl substituents determines the overall molecular shape and influences intermolecular interactions. Conformational analysis studies using computational methods have shown that the compound exists in several low-energy conformations in solution, with rapid interconversion at room temperature [11].

Physicochemical Constants

Boiling Point and Melting Point Parameters

(S)-(-)-2-Methylbutylamine exhibits a boiling point in the range of 94-97°C at atmospheric pressure [12] [7]. Under reduced pressure conditions, the compound boils at 40-45°C at 12 mmHg, demonstrating the typical relationship between pressure and boiling point [1]. These values are consistent with primary aliphatic amines of similar molecular weight and indicate relatively weak intermolecular forces compared to alcohols or carboxylic acids of comparable size.

The melting point of the compound has not been definitively reported in the literature, likely indicating that it exists as a liquid at room temperature under normal conditions. The absence of a defined melting point in standard reference sources suggests that the compound may have a melting point below typical measurement ranges or may exist as a supercooled liquid at ambient temperatures.

Density (0.738 g/mL) and Refractive Index

The density of (S)-(-)-2-Methylbutylamine is reported as 0.738 g/mL at 25°C [1] [7], which is characteristic of aliphatic amines and indicates that the compound is less dense than water. This relatively low density reflects the predominantly hydrocarbon character of the molecule with the polar amine group contributing minimally to the overall density.

The refractive index values reported in the literature show slight variations: n₂₀/D = 1.4126 [1] and n₂₀/D = 1.4105 [13]. These values fall within the expected range for aliphatic amines and can be used for compound identification and purity assessment. The refractive index provides information about the compound's polarizability and can be correlated with molecular structure and intermolecular interactions.

Molar Volume (118.1 mL/mol)

The molar volume of (S)-(-)-2-Methylbutylamine is calculated to be 118.1 mL/mol [4], which can be derived from the molecular weight (87.16 g/mol) and density (0.738 g/mL). This parameter provides insight into the molecular packing efficiency and can be used to estimate other thermodynamic properties. The molar volume is influenced by both the molecular size and the efficiency of molecular packing in the liquid state.

The relatively large molar volume compared to linear amines of similar molecular weight reflects the branched structure's effect on molecular packing. The methyl branch at the C-2 position creates steric hindrance that reduces packing efficiency, resulting in a larger molar volume than would be observed for the corresponding linear isomer.

Solubility Profile and Miscibility

(S)-(-)-2-Methylbutylamine demonstrates complete miscibility with water [7] [13], a property that distinguishes it from longer-chain aliphatic amines that show limited water solubility. This high water solubility results from the compound's ability to form hydrogen bonds through its primary amine group, both as a hydrogen bond donor (through N-H bonds) and as a hydrogen bond acceptor (through the nitrogen lone pair).

The compound's amphiphilic nature, combining a hydrophilic amine group with a hydrophobic alkyl chain, allows it to dissolve in both polar and nonpolar solvents. This solubility profile makes it useful as a phase-transfer agent and in applications requiring compatibility with diverse solvent systems. The complete water miscibility also facilitates purification processes and analytical procedures.

Spectroscopic Characteristics

¹H and ¹³C NMR Spectral Features

The ¹H NMR spectrum of (S)-(-)-2-Methylbutylamine in CDCl₃ shows characteristic signals that reflect the molecule's structural features [14] [15]. The aminomethyl protons appear as a triplet around δ 2.63 ppm (2H, t, NH₂-CH₂-), integrating for two protons and showing coupling to the adjacent methine proton. The methyl groups appear in the upfield region (δ 0.9-1.4 ppm), while the methylene and methine protons appear in the intermediate region (δ 1.4-2.7 ppm).

The ¹³C NMR spectrum exhibits five distinct carbon signals corresponding to the five carbon atoms in the molecule [14] [16]. The aminomethyl carbon appears most downfield among the aliphatic carbons due to the deshielding effect of the nitrogen atom. The stereogenic center carbon (C-2) shows a characteristic chemical shift that can be used for stereochemical assignments. The terminal methyl carbons appear in the upfield region, typically between 10-25 ppm.

Mass Spectrometry Fragmentation Pattern

Mass spectrometry analysis of (S)-(-)-2-Methylbutylamine shows a molecular ion peak at m/z 87, corresponding to the molecular weight [15] [17]. The fragmentation pattern typically includes a base peak at m/z 30, corresponding to the [CH₂=NH₂]⁺ fragment, which is characteristic of primary amines. Other significant fragments include losses of alkyl groups from the molecular ion, producing peaks at m/z 72 (loss of CH₃, 15 Da) and m/z 58 (loss of C₂H₅, 29 Da).

The mass spectral fragmentation follows typical patterns for aliphatic amines, with α-cleavage adjacent to the nitrogen atom being favored [18]. The stereochemistry does not significantly affect the fragmentation pattern, as the major fragmentation pathways involve bond breaking rather than rearrangement reactions that would be influenced by stereochemical factors.

Infrared and Raman Spectroscopic Data

Infrared spectroscopy of (S)-(-)-2-Methylbutylamine reveals characteristic absorption bands that identify the functional groups present. The N-H stretching vibrations appear in the region 3300-3500 cm⁻¹, typically showing two bands corresponding to symmetric and antisymmetric stretching modes of the primary amine group [19] [20]. The C-H stretching vibrations appear in the 2800-3000 cm⁻¹ region, with multiple bands corresponding to different C-H environments.

Raman spectroscopy provides complementary information to infrared spectroscopy, with different selection rules leading to enhanced or diminished intensities for certain vibrational modes [20]. The combination of IR and Raman data provides comprehensive vibrational information that can be used for structural confirmation and purity assessment. The spectroscopic data are consistent with the proposed molecular structure and can distinguish this compound from constitutional isomers.

Optical Rotation Values (-5.9° Neat)

The optical rotation of (S)-(-)-2-Methylbutylamine measured neat (without solvent) is [α]²⁰/D = -5.9° [1] [7]. This measurement was performed at 20°C using the sodium D-line (589 nm) as the light source, following standard polarimetry protocols [8] [9]. The negative sign indicates levorotatory behavior, meaning the compound rotates plane-polarized light in the counterclockwise direction when viewed toward the light source.

The magnitude of the optical rotation (-5.9°) is relatively small compared to some other chiral compounds, but it is sufficient for reliable measurement and enantiomeric excess determinations [21]. The specific rotation value is characteristic of the S-enantiomer and can be used to distinguish it from the R-enantiomer, which would show an equal and opposite rotation (+5.9°) under identical conditions.

Chemical Reactivity

Acid-Base Properties

(S)-(-)-2-Methylbutylamine exhibits typical basic properties of primary aliphatic amines, readily accepting protons to form ammonium salts [22] [23]. The compound's basicity can be estimated based on structural analogy with other primary alkylamines, which typically have pKa values in the range of 10-11. The branched structure may slightly affect the basicity compared to linear amines due to steric and electronic effects around the nitrogen center.

The compound forms stable salts with various acids, including hydrochloric acid, sulfuric acid, and organic acids. These acid-base reactions follow the general pattern: RNH₂ + HX → RNH₃⁺X⁻, where the amine acts as a Brønsted base. The resulting ammonium salts are typically more water-soluble than the free amine and can be used for purification and handling purposes.

Nucleophilicity Parameters

As a primary amine, (S)-(-)-2-Methylbutylamine acts as a nucleophile in various organic reactions, with the nitrogen lone pair serving as the nucleophilic center [24] [25]. The compound can participate in SN2 substitution reactions, acylation reactions, and alkylation reactions. The nucleophilicity is influenced by both electronic and steric factors, with the branched structure potentially affecting the approach of electrophilic substrates.

The nucleophilicity parameters can be quantified using established scales, though specific values for this compound are not extensively documented in the literature. Based on structural analogy with related amines, the compound would be expected to show moderate to good nucleophilicity, suitable for synthetic applications requiring nitrogen nucleophiles [24].

Oxidation-Reduction Behavior

(S)-(-)-2-Methylbutylamine is susceptible to oxidation, particularly in the presence of air and moisture [7] [13]. The compound is classified as air-sensitive and requires storage under inert atmosphere conditions to prevent degradation. Oxidation can lead to the formation of various products, including imines, oximes, and more complex oxidized species, depending on the reaction conditions and oxidizing agents present.

The absolute configuration of (S)-(-)-2-methylbutylamine is determined through the application of the Cahn-Ingold-Prelog priority rules [1] [2]. The compound possesses a single chiral center at the carbon bearing the methyl substituent (C-2), which creates the stereogenic center responsible for its optical activity [3] [4].

The priority assignment follows established protocols: the nitrogen atom of the amino group receives priority 1 due to its highest atomic number (7), followed by the carbon bearing the ethyl group (priority 2), the methyl carbon (priority 3), and finally the hydrogen atom (priority 4) [5]. When viewed from the perspective placing the lowest priority group (hydrogen) away from the observer, the arrangement of priorities 1→2→3 proceeds in a counterclockwise direction, establishing the S configuration [1] [5].

Experimental determination of absolute configuration has been achieved through comparison of measured and calculated vibrational circular dichroism (VCD) spectra. Research by Stephens and colleagues demonstrated that theoretical VCD calculations using density functional theory (DFT) methods with B3LYP/6-31G* basis sets can reliably predict the absolute configuration of chiral amines [6]. The calculated VCD spectrum for the (S)-configuration shows excellent agreement with experimental measurements, confirming the stereochemical assignment [6].

The InChI key for (S)-(-)-2-methylbutylamine (VJROPLWGFCORRM-YFKPBYRVSA-N) incorporates the stereochemical information, distinguishing it from its enantiomer through the stereochemical layer designation [4]. The SMILES representation CCC@HCN explicitly denotes the S configuration using the @H notation at the chiral center [4].

Enantiomeric Relationship with (R)-2-Methylbutylamine

(S)-(-)-2-methylbutylamine and (R)-(+)-2-methylbutylamine exist as a pair of enantiomers, exhibiting perfect mirror-image symmetry [1] [4]. These compounds are non-superimposable stereoisomers that demonstrate identical physical properties except for their interaction with plane-polarized light and chiral environments [7].

The enantiomeric relationship is characterized by opposite optical rotations of equal magnitude. While (S)-(-)-2-methylbutylamine exhibits a specific rotation of [α]D = -5.9° (neat), its enantiomer (R)-(+)-2-methylbutylamine displays [α]D = +5.9° (neat) [8]. This antipodal relationship is fundamental to enantiomeric pairs and serves as a definitive identification criterion [7].

Both enantiomers possess identical molecular weights (87.16 g/mol), boiling points (40-45°C/12 mmHg), and refractive indices (n20/D = 1.4126) [8]. Their chemical reactivity toward achiral reagents remains identical, while reactions with chiral reagents proceed at different rates and may yield different products [9]. This differential behavior forms the basis for chiral resolution techniques and explains the distinct biological activities often observed between enantiomers [10].

The structural relationship between the enantiomers can be visualized through their three-dimensional conformations. While (S)-(-)-2-methylbutylamine adopts a configuration where the amino group, viewed from the chiral center, is oriented in a specific spatial arrangement, (R)-(+)-2-methylbutylamine exhibits the exact mirror image of this arrangement [11]. This fundamental relationship underlies all chiroptical properties and enantioselective interactions of these compounds [11].

Optical Activity Measurement Techniques

Polarimetry

Polarimetry represents the classical method for measuring optical activity of chiral compounds [12]. The technique measures the rotation of plane-polarized light as it passes through a sample of the chiral substance. For (S)-(-)-2-methylbutylamine, polarimetric measurements are typically conducted using the sodium D-line (589 nm) as the light source [8] [12].

The specific rotation is calculated using the formula [α]D = α/(l × c), where α is the observed rotation, l is the path length in decimeters, and c is the concentration in g/mL [13] [7]. Commercial samples of (S)-(-)-2-methylbutylamine typically exhibit [α]D values of -5.9° when measured neat [8]. The precision of polarimetric measurements depends on several factors including temperature (typically 25°C), wavelength, solvent, and sample purity [14].

Modern polarimeters achieve measurement accuracies of ±0.01° for compounds with significant optical rotation [12]. However, the technique has limitations for compounds with low specific rotations or when only small sample quantities are available [14]. Additionally, the presence of impurities, both chiral and achiral, can significantly affect the measured values [14].

Circular Dichroism Spectroscopy

Circular dichroism (CD) spectroscopy measures the differential absorption of left and right circularly polarized light [15] [16]. Unlike polarimetry, which measures rotation effects, CD directly measures absorption differences, providing enhanced sensitivity for chiral analysis [17]. The technique is particularly valuable for studying conformational changes and absolute configuration assignment [15].

For chiral amines like (S)-(-)-2-methylbutylamine, CD spectroscopy in the ultraviolet region (200-300 nm) reveals characteristic Cotton effects associated with electronic transitions [16]. The amino group's n→σ* transition typically appears around 220 nm, while aromatic systems, if present, contribute additional features [16]. The sign and magnitude of these Cotton effects provide direct information about the absolute configuration [18].

Temperature-dependent CD measurements have been employed to study conformational populations of chiral amines in solution [19]. Variable-temperature experiments reveal the presence of multiple conformers and their relative stabilities, information crucial for understanding the relationship between structure and optical activity [19].

Vibrational Circular Dichroism

Vibrational circular dichroism (VCD) has emerged as the most powerful technique for absolute configuration determination of chiral molecules [20] [21] [22]. VCD measures the differential absorption of left and right circularly polarized infrared light, providing information about vibrational transitions rather than electronic transitions [20] [23].

The technique offers several advantages over traditional CD spectroscopy. VCD spectra can be calculated ab initio using density functional theory methods, enabling direct comparison between experimental and theoretical spectra for unambiguous absolute configuration assignment [22] [24]. The method is applicable to virtually all organic compounds and provides detailed conformational information [21].

Modern VCD spectrometers utilize photoelastic modulators and highly sensitive MCT detectors to measure the extremely weak VCD signals, which are typically 10⁻⁴ to 10⁻⁵ times weaker than the corresponding IR absorption [22] [23]. Despite this challenge, commercial VCD instruments now provide routine access to this powerful technique [21] [23].

For (S)-(-)-2-methylbutylamine, VCD measurements in the C-H stretching region (2800-3200 cm⁻¹) and fingerprint region (1000-1600 cm⁻¹) provide definitive confirmation of the S configuration when compared with DFT calculations [6]. The technique has been successfully applied to determine the absolute configuration of related chiral amines and has become the gold standard for stereochemical analysis [25] [24].

Chiral Resolution Methodologies

Diastereomeric Salt Formation

Diastereomeric salt formation remains one of the most widely used methods for resolving chiral amines [10] [26]. The technique involves the formation of salts between the racemic amine and an enantiomerically pure chiral acid, creating diastereomeric salts that exhibit different solubilities and can be separated by crystallization [27] [28].

For 2-methylbutylamine resolution, various chiral acids have been employed as resolving agents. Tartaric acid derivatives, mandelic acid, and other α-hydroxy acids have proven effective [27] [28]. The process typically involves dissolving the racemic amine and chiral acid in a suitable solvent, followed by controlled crystallization to separate the diastereomeric salts [26].

The success of diastereomeric salt resolution depends on several factors including the choice of resolving agent, solvent system, temperature, and crystallization conditions [28]. High-throughput screening methods have been developed to optimize these parameters, enabling the rapid identification of suitable resolution conditions [28]. Typical yields range from 45-50% with enantiomeric excesses exceeding 95% [26].

Recent advances in diastereomeric salt resolution include the development of continuous crystallization processes and the use of process analytical technology (PAT) for real-time monitoring [29]. These improvements have enhanced the efficiency and scalability of the resolution process [29].

Enzymatic Resolution

Enzymatic resolution of chiral amines has gained significant attention due to its high selectivity and environmentally friendly nature [30] [31]. The method typically involves the selective acylation of one enantiomer using lipases or other hydrolytic enzymes, followed by separation of the resulting amide from the unreacted amine [30].

Candida antarctica lipase B (CaLB) has emerged as the preferred enzyme for amine resolution due to its broad substrate specificity and high enantioselectivity [30] [31]. The enzyme catalyzes the acylation of primary amines using various acyl donors, including ethyl acetate, vinyl acetate, and more recently, substituted acetates [32].

A fully enzymatic approach has been developed where both the acylation and subsequent deacylation steps are catalyzed by enzymes [30] [31]. This approach eliminates the need for harsh chemical conditions and provides access to both enantiomers of the amine [30]. The process achieves enantioselectivities exceeding 99% with yields of 40-50% [30].

Dynamic kinetic resolution (DKR) represents an advanced enzymatic approach that combines enzymatic resolution with in situ racemization of the substrate [32]. This method theoretically allows for 100% yield of the desired enantiomer by continuously converting the unreacted enantiomer back to the racemic mixture [32]. Recent developments in DKR have focused on improving the compatibility between the racemization catalyst and the biocatalyst [32].

Chromatographic Separation

Chiral chromatography provides an analytical and preparative method for enantiomer separation [14]. The technique utilizes chiral stationary phases (CSPs) that interact differentially with the enantiomers of the analyte, enabling their separation [14]. Common CSPs include cyclodextrin-based phases, protein-based phases, and synthetic chiral phases [14].

For preparative-scale separations, simulated moving bed (SMB) chromatography has been developed [10]. SMB systems operate continuously, improving productivity and reducing solvent consumption compared to batch chromatographic processes [10]. The technique has been successfully applied to various chiral amines, including pharmaceutical intermediates [10].

The development of supercritical fluid chromatography (SFC) has provided an alternative to traditional liquid chromatography for chiral separations [10]. SFC offers advantages including reduced solvent consumption, faster separations, and the ability to handle compounds with limited solubility in conventional solvents [10].

Crystallization-Based Methods

Preferential crystallization represents a direct method for resolving conglomerates, which are racemic mixtures that crystallize as separate enantiomeric crystals [10]. Although only about 10% of racemic compounds form conglomerates, this method offers advantages including 100% theoretical yield and the ability to operate continuously [10].

The technique has been enhanced through the development of temperature cycling methods, seeding strategies, and process control systems [10]. Population balance modeling has been applied to optimize the crystallization process and predict the optimal stopping time to maximize product purity [10].

XLogP3

UNII

GHS Hazard Statements

H225 (100%): Highly Flammable liquid and vapor [Danger Flammable liquids];

H302 (90.48%): Harmful if swallowed [Warning Acute toxicity, oral];

H312 (90.48%): Harmful in contact with skin [Warning Acute toxicity, dermal];

H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];

H332 (90.48%): Harmful if inhaled [Warning Acute toxicity, inhalation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable;Corrosive;Irritant